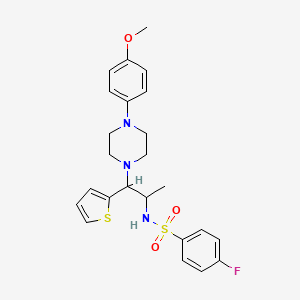

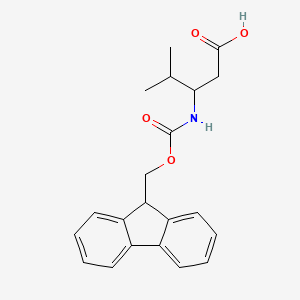

4-((4-acetylphenylsulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-acetylphenylsulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It is a selective inhibitor of B-cell lymphoma 2 (BCL-2), which is a protein that plays a crucial role in preventing programmed cell death or apoptosis. ABT-199 has been developed as a targeted therapy for cancer, and its mechanism of action has been extensively studied.

Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

A study on piperidine derivatives, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighted their synthesis and evaluation for anti-acetylcholinesterase (anti-AChE) activity. Compounds with bulky moieties in the para position of the benzamide significantly increased activity. This research suggests potential applications in developing antidementia agents due to the compounds' marked increase in acetylcholine content in rat brains (Sugimoto et al., 1990).

Key Intermediate in Vandetanib Synthesis

The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was described. This process involved acylation, sulfonation, and substitution, highlighting the compound's role in the synthesis pathway of a therapeutic agent (Wang et al., 2015).

Selectivity Towards 5-HT7 Receptor

Research on arylsulfonamide derivatives of (aryloxy)ethyl piperidines explored the N-alkylation strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aimed to extend a polypharmacological treatment for complex diseases, demonstrating the therapeutic potential of N-alkylated arylsulfonamides in CNS disorders (Canale et al., 2016).

Synthesis of Polyamides and Poly(amide-imide)s

Another study focused on the synthesis of polyamides and poly(amide–imide)s from 2,2-bis(4-aminophenoxy) benzonitrile and aromatic dicarboxylic acids or bis(carboxyphthalimide)s. This research is relevant to materials science, particularly in developing polymers with high thermal stability and solubility in aprotic polar solvents (Saxena et al., 2003).

Propiedades

IUPAC Name |

4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-tert-butylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-14(23)16-5-7-17(8-6-16)27(25,26)20-13-15-9-11-22(12-10-15)18(24)21-19(2,3)4/h5-8,15,20H,9-13H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZCHWLVCHNESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)

![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2641677.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-difluorophenyl)amino)formamide](/img/structure/B2641678.png)

![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)

![2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2641686.png)

![Methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2641689.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2641691.png)